molecular formula C10H16F2N2O B2677180 3-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole CAS No. 1856052-64-6

3-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole

Cat. No.: B2677180
CAS No.: 1856052-64-6
M. Wt: 218.248
InChI Key: RRXKLJPDSLNIQW-UHFFFAOYSA-N
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Description

3-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a butoxymethyl group and a difluoroethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with butoxymethyl and difluoroethyl reagents under controlled conditions. One common method involves the alkylation of 1H-pyrazole with butoxymethyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2,2-difluoroethyl bromide to yield the final product. The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the butoxymethyl or difluoroethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole
  • 3-(ethoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole
  • 3-(propoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole

Uniqueness

3-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is unique due to the presence of the butoxymethyl group, which can influence its solubility, reactivity, and overall chemical properties. The difluoroethyl group also imparts unique characteristics, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(butoxymethyl)-1-(2,2-difluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O/c1-2-3-6-15-8-9-4-5-14(13-9)7-10(11)12/h4-5,10H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXKLJPDSLNIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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